molecular formula C21H24N2O5 B2638020 N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 1252906-94-7

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2638020
CAS No.: 1252906-94-7
M. Wt: 384.432
InChI Key: VJXDVZQHOKGCFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic pyrrolidine-based carboxamide derivative. Its structure features a 5-oxopyrrolidine core substituted with a 4-methoxyphenyl group at the 1-position and a 2,5-dimethoxyphenylmethyl carboxamide moiety at the 3-position.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-26-17-6-4-16(5-7-17)23-13-15(11-20(23)24)21(25)22-12-14-10-18(27-2)8-9-19(14)28-3/h4-10,15H,11-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJXDVZQHOKGCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2,5-dimethoxybenzyl chloride with 4-methoxyphenylacetic acid to form an intermediate, which is then cyclized to produce the desired pyrrolidine derivative. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium methoxide, potassium tert-butoxide

Major Products

Scientific Research Applications

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

1.1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can act as inhibitors for specific enzymes. For instance, heteroaryl-carboxamides have been explored as plasma kallikrein inhibitors, which may have implications in treating diseases characterized by excessive blood clotting or inflammation . The structural features of this compound suggest it could similarly inhibit other enzymes relevant to disease pathology.

1.2. Anticancer Properties

The compound's ability to interact with biological targets suggests potential anticancer applications. Studies on related compounds have demonstrated activity against various cancer cell lines, indicating that modifications in the molecular structure can enhance efficacy . The presence of methoxy groups may influence the compound's lipophilicity and bioavailability, critical factors in drug design.

Molecular Interactions and Mechanisms

Understanding the molecular interactions of this compound is crucial for elucidating its pharmacological effects.

2.1. Binding Affinity Studies

Molecular docking studies can provide insights into how this compound binds to target proteins. For example, similar compounds have been shown to interact with human dihydrofolate reductase (DHFR), which is a key enzyme in folate metabolism and a target for anticancer drugs like methotrexate . The binding affinity and interaction profile can be quantitatively assessed using techniques such as molecular dynamics simulations.

2.2. Structure-Activity Relationship (SAR) Analysis

The structural components of this compound allow for a detailed SAR analysis. Variations in the phenyl groups or the carboxamide moiety can significantly affect biological activity and selectivity towards specific targets . This information is vital for optimizing drug candidates.

Case Studies

Several studies highlight the relevance of this compound and its analogs in clinical and preclinical settings:

3.1. Clinical Case Reports

A clinical case involving exposure to related compounds like 25I-NBOMe illustrates the need for careful monitoring of compounds within the same chemical class due to their psychoactive properties . This underscores the importance of understanding both therapeutic benefits and potential risks associated with new compounds.

3.2. Preclinical Evaluations

Preclinical studies have demonstrated the effectiveness of structurally similar compounds in inhibiting tumor growth in vitro and in vivo models . These findings support further investigation into this compound as a viable candidate for cancer therapy.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity :

  • The target compound differs from Y032-4260 in two key aspects:
  • Linker Group : The target uses a benzylmethyl group (2,5-dimethoxyphenylmethyl), while Y032-4260 has a direct 2,5-dimethoxyphenyl attachment.
  • Aromatic Substitution : The target’s 4-methoxyphenyl group contrasts with Y032-4260’s 4-fluorophenethyl chain, suggesting divergent electronic and steric profiles. Fluorine’s electronegativity may enhance metabolic stability compared to methoxy groups .
    • Y040-1447 is structurally distinct, featuring a dibenzopyran scaffold instead of a pyrrolidine core. Its tetrahydrofuran-derived side chain may improve solubility relative to methoxy-substituted analogs .

Molecular Weight Implications :

  • Y032-4260 (386.42 g/mol) and Y040-1447 (383.40 g/mol) fall within a similar range, typical for CNS-penetrant compounds. The target compound’s molecular weight is likely higher due to additional methoxy groups, which could impact bioavailability.

Research Findings and Implications

While pharmacological data for the target compound are unavailable, inferences can be drawn from its structural analogs:

  • Y032-4260 : The 4-fluorophenethyl group may enhance binding affinity to serotonin or dopamine receptors, as fluorinated analogs are common in neuroactive compounds .
  • Y040-1447 : The dibenzopyran system is associated with antioxidant or anti-inflammatory activity in related molecules, though its tetrahydrofuran linker may reduce metabolic degradation .

Limitations and Recommendations

  • The absence of solubility, toxicity, or receptor-binding data for the target compound necessitates further experimental validation.
  • Synthetic modifications, such as replacing methoxy groups with halogens (as in Y032-4260), could optimize pharmacokinetic properties.

Biological Activity

N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly as a therapeutic agent. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in different biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrrolidine backbone with two methoxy-substituted phenyl groups, which may influence its pharmacological properties. The structural formula can be represented as follows:

N 2 5 dimethoxyphenyl methyl 1 4 methoxyphenyl 5 oxopyrrolidine 3 carboxamide\text{N 2 5 dimethoxyphenyl methyl 1 4 methoxyphenyl 5 oxopyrrolidine 3 carboxamide}

Research indicates that compounds similar to this compound may exhibit multiple mechanisms of action:

  • Enzyme Inhibition : Some studies suggest that related compounds act as inhibitors of plasma kallikrein, which plays a role in inflammatory processes and blood pressure regulation .
  • Receptor Modulation : There is evidence that these compounds may modulate the activity of specific receptors involved in metabolic pathways, potentially affecting glucose metabolism and insulin sensitivity .

Antidiabetic Effects

A notable study evaluated the effects of related compounds on glucose metabolism in animal models. For instance, compounds that share structural similarities have been shown to lower fasting blood glucose levels in streptozotocin-treated mice. This suggests potential antidiabetic properties, possibly through the modulation of glucagon receptor activity .

Antimicrobial Activity

In vitro studies have demonstrated that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The antimicrobial efficacy was assessed using standard disk diffusion methods, revealing significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus .

Case Studies

Several case studies highlight the therapeutic potential of methoxy-substituted compounds:

  • Case Study 1 : A study reported the administration of a structurally similar compound in a clinical setting where it was associated with reduced symptoms in patients with metabolic syndrome. The compound's ability to enhance insulin sensitivity was particularly noted.
  • Case Study 2 : In another clinical trial involving patients with chronic inflammatory conditions, the compound demonstrated a significant reduction in inflammatory markers, suggesting its utility as an anti-inflammatory agent.

Research Findings Summary

StudyFindingsPotential Applications
Inhibition of plasma kallikreinTreatment for hypertension and inflammation
Reduction in fasting blood glucoseAntidiabetic therapy
Antimicrobial activity against S. aureusAntibiotic development

Q & A

Basic: What synthetic strategies are recommended for preparing N-[(2,5-dimethoxyphenyl)methyl]-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide?

Methodological Answer:
The synthesis involves constructing the pyrrolidinone core via cyclization of a substituted γ-ketoamide intermediate. A two-step approach is commonly used:

Core Formation : React 4-methoxyphenylglycine derivatives with a β-keto ester under acidic conditions to form the 5-oxopyrrolidine scaffold .

Substitution : Introduce the (2,5-dimethoxyphenyl)methyl group via reductive amination or nucleophilic substitution. For example, react the pyrrolidine nitrogen with 2,5-dimethoxybenzyl chloride in the presence of a base (e.g., NaH) in anhydrous DMF .
Key Considerations : Optimize reaction temperature (typically 60–80°C) and monitor progress via TLC or HPLC. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:
Use orthogonal analytical techniques:

  • HPLC-MS : Confirm molecular weight (expected [M+H]+ ≈ 397.4 g/mol) and assess purity (>95% by UV detection at 254 nm) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify methoxy groups (δ 3.7–3.8 ppm, singlet), pyrrolidinone carbonyl (δ 2.8–3.2 ppm, multiplet), and aromatic protons (δ 6.5–7.3 ppm) .
    • ¹³C NMR : Verify carbonyl resonance (δ ~175 ppm for the pyrrolidinone) and methoxy carbons (δ ~55 ppm) .
  • FT-IR : Confirm carboxamide N–H stretch (~3300 cm⁻¹) and carbonyl vibrations (~1650 cm⁻¹) .

Advanced: How do structural modifications (e.g., methoxy group positioning) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic variation of substituents:

  • Methoxy Optimization : Replace 2,5-dimethoxy with mono-methoxy or halogenated analogs (e.g., 2-Cl, 4-F) to evaluate steric/electronic effects on target binding .
  • Pyrrolidine Substitution : Test N-methylation or replacing the pyrrolidinone with a piperidinone to assess conformational flexibility .
    Biological Assays : Screen analogs in enzyme inhibition (e.g., cholinesterase for neuroprotective potential ) or cellular models (e.g., cytotoxicity in HEK cells ). Use IC₅₀ values and molecular docking to correlate activity with structural features .

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Validate findings using:

  • Orthogonal Assays : Compare MTT, resazurin, and ATP-based viability assays in HEK, HepG2, and primary neuronal cells .
  • Mechanistic Profiling : Perform transcriptomics (RNA-seq) or proteomics to identify pathways affected by the compound. For example, check for oxidative stress markers (e.g., Nrf2 activation) if methoxy metabolites induce reactive oxygen species .
  • Pharmacokinetic Analysis : Measure compound stability in cell culture media (e.g., degradation in 10% DMSO vs. PBS) to rule out artifactual results .

Advanced: What computational methods are suitable for predicting target engagement?

Methodological Answer:
Combine ligand- and structure-based approaches:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to potential targets (e.g., serotonin receptors, given structural similarity to 2C-H analogs ). Focus on π-π interactions between methoxy groups and aromatic residues (e.g., Phe340 in 5-HT₂A) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bonds with catalytic residues .
  • Pharmacophore Modeling : Generate a hypothesis using the compound’s hydrogen bond acceptors (carboxamide, ketone) and hydrophobic regions (dimethoxyphenyl) to screen databases like ChEMBL .

Basic: What in vitro models are appropriate for initial neuropharmacological screening?

Methodological Answer:
Prioritize models relevant to the compound’s structural motifs:

  • Cholinesterase Inhibition : Use rat acetylcholinesterase (AChE) assays (Ellman’s method) to test for potential Alzheimer’s applications .
  • Neurite Outgrowth : Treat SH-SY5Y neuroblastoma cells and quantify branching via high-content imaging .
  • Antioxidant Activity : Measure ROS scavenging in H₂O₂-stressed PC12 cells using DCFH-DA fluorescence .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?

Methodological Answer:

  • Co-Solvent Systems : Use 0.1–1% DMSO or cyclodextrin-based carriers (e.g., HP-β-CD) to enhance solubility while minimizing cytotoxicity .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide nitrogen for pH-dependent release .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm size) and characterize release kinetics via dialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.